3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one
Descripción
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-methyl-7,8-dihydro-4H-oxazolo[4,5-d]oxazepin-5-one , reflecting its bicyclic architecture. The name delineates three critical features:
- The isoxazole ring (oxazolo), a five-membered heterocycle containing oxygen and nitrogen at positions 1 and 2.
- The oxazepine ring (oxazepin), a seven-membered heterocycle with oxygen and nitrogen at positions 1 and 3.
- The fusion pattern ([4,5-d]), indicating the shared bonds between the two rings.
The compound’s molecular structure is further defined by its methyl substituent at position 3 and a ketone group at position 5. Key identifiers include:
The SMILES notation $$ \text{CC1=NOC2=C1NC(=O)OCC2} $$ and InChIKey LKQZEUSXEROTKP-UHFFFAOYSA-N provide additional structural validation.
Historical Context of Bicyclic Isoxazole-Oxazepine Hybrid Development
The synthesis of bicyclic heterocycles like this compound emerged from efforts to combine biologically active pharmacophores into single entities. Isoxazoles, first synthesized in the late 19th century, gained prominence for their electron-rich nature and utility in pharmaceuticals (e.g., valdecoxib). Oxazepines, conversely, were explored for their conformational flexibility and presence in anticonvulsants like oxcarbazepine.
The fusion of these rings represents a strategic advancement in heterocyclic chemistry, aiming to enhance metabolic stability and target selectivity. Early methodologies for such hybrids involved cycloaddition reactions or condensations of isoxazole precursors with oxazepine intermediates. While the exact synthesis route for this compound remains proprietary, its registration in PubChem in 2005 marks its entry into chemical databases, aligning with broader trends in combinatorial chemistry and high-throughput screening.
Position Within Heterocyclic Compound Taxonomies
Heterocyclic compounds are classified by ring size, heteroatom composition, and fusion patterns. This compound belongs to the following hierarchical categories:
- Bicyclic Heterocycles : Systems containing two fused rings.
- Azoles : Subclass featuring five-membered rings with multiple heteroatoms (here, isoxazole).
- Medium-Ring Heterocycles : Oxazepine contributes a seven-membered ring, a less common scaffold compared to five- or six-membered counterparts.
The compound’s taxonomy emphasizes its hybrid nature, bridging the physicochemical properties of isoxazoles (rigidity, electron density) and oxazepines (flexibility, hydrogen-bonding capacity). Such hybrids are prioritized in drug discovery for their ability to interact with diverse biological targets, including enzymes and receptors involved in neurological and inflammatory pathways.
Propiedades
Número CAS |
77931-63-6 |
|---|---|
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
3-methyl-7,8-dihydro-4H-[1,2]oxazolo[4,5-d][1,3]oxazepin-5-one |
InChI |
InChI=1S/C7H8N2O3/c1-4-6-5(12-9-4)2-3-11-7(10)8-6/h2-3H2,1H3,(H,8,10) |
Clave InChI |
LKQZEUSXEROTKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1NC(=O)OCC2 |
Origen del producto |
United States |
Métodos De Preparación
General Reaction Scheme
The synthesis typically involves a one-pot, three-component reaction combining:
- Hydroxylamine hydrochloride
- Ethyl acetoacetate (or other β-ketoesters)
- Aromatic or heteroaromatic aldehydes
This reaction leads to the formation of isoxazol-5(4H)-one derivatives, which are structurally related to 3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one.
Catalysts and Solvents
- Citric acid in water : Acts as an efficient, environmentally benign catalyst facilitating the reaction at room temperature with high yields (70–90%) and convenient reaction times (5–24 hours).
- 2-Aminopyridine (2-AP) in water : An organocatalyst that significantly improves reaction rates and yields when the reaction is conducted at elevated temperatures (80–90 °C), achieving yields up to 96–97% within 30 minutes.
- Waste-derived solvents (e.g., WEOFPA/glycerol) : Used as green solvent media at 60 °C, providing yields of 86–92% and demonstrating eco-friendly and cost-effective synthesis.
Reaction Conditions Optimization
- Catalyst loading is critical; for citric acid, 1 mmol per 10 mmol of reactants was optimal.
- Temperature influences yield and reaction time; for 2-aminopyridine catalysis, 80 °C was optimal.
- Solvent choice impacts yield; water is preferred for green chemistry, while organic solvents like ethanol or acetone are used for recrystallization.
Detailed Reaction Data and Findings
Citric Acid Catalyzed Synthesis in Water
| Catalyst Amount (mmol) | Reaction Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|
| 0 | 10 | <30 | 0 |
| 0.25 | 10 | <50 | 0 |
| 0.5 | 10 | <70 | 0 |
| 1 | 8 | 100 | 90 |
| 2 | 7 | 100 | 90 |
Table 1: Optimization of citric acid catalyst amount for synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one
Substrate Scope with Citric Acid Catalyst
| Aldehyde Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Phenyl (Ph) | 8 | 90 | 140–142 |
| 4-Methoxyphenyl | 5 | 90 | 177–179 |
| 2-Methoxyphenyl | 5 | 85 | 159–160 |
| 3-Bromophenyl | 24 | 70 | 141–143 |
| 4-Methylphenyl | 5 | 90 | 206–209 |
Table 2: Synthesis of (Z)-4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones catalyzed by citric acid in water
2-Aminopyridine Catalyzed Synthesis in Water
| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 0 | 25 | 65 | 5 |
| 5 | 25 | 55 | 15 |
| 10 | 25 | 51 | 30 |
| 15 | 25 | 48 | 36 |
| 20 | 25 | 45 | 45 |
| 20 | 50 | 30 | 65 |
| 20 | 70 | 30 | 88 |
| 20 | 80 | 30 | 96 |
| 25 | 90 | 30 | 97 |
Table 3: Effect of catalyst loading and temperature on yield of 4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one
Summary Table of Preparation Methods
| Method | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| One-pot three-component MCR | Citric acid | Water | 25 | 5–24 hours | 70–90 | Mild, green, room temp, easy work-up |
| Organocatalysis | 2-Aminopyridine | Water | 80–90 | 30 minutes | 96–97 | Fast, high yield, aqueous medium |
| Green solvent catalysis | None (solvent-based) | WEOFPA/Glycerol | 60 | Not specified | 86–92 | Eco-friendly, anticancer activity noted |
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxazepine ring using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with altered ring structures.
Substitution: Formation of substituted isoxazole or oxazepine derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one would depend on its specific biological activity. Generally, such compounds may:
Interact with Enzymes: Inhibit or activate specific enzymes.
Bind to Receptors: Modulate receptor activity.
Affect Cellular Pathways: Influence signaling pathways or gene expression.
Comparación Con Compuestos Similares
Data Tables
Table 1: Key Pyrimido-oxazinone Derivatives vs. Target Compound
| Compound | Core Structure | Substituents | IC50 (EGFR Mutant) | HPLC Purity | Retention Time (min) |
|---|---|---|---|---|---|
| 16a | Pyrimido[4,5-d][1,3]oxazin-2-one | 4-Methyl | 4.5 nM | 98.48% | 8.71 |
| 20a | Pyrimido[4,5-d][1,3]oxazin-2-one | 4,4-Dimethyl | 4.5 nM | 95.77% | 10.81 |
| Target Compound | Isoxazolo[4,5-d][1,3]oxazepin-5-one | 3-Methyl | N/A | N/A | N/A |
Table 2: Structural Comparison of Heterocyclic Cores
| Feature | Isoxazolo-oxazepinone | Pyrimido-oxazinone | Benzo[b][1,4]oxazepine |
|---|---|---|---|
| Ring Sizes | 5-membered + 7-membered | 6-membered + 6-membered | 7-membered (benzodiazepine) |
| Key Atoms | O, N (isoxazole); O, N (oxazepinone) | N, O (pyrimidine; oxazinone) | N, O (benzene; oxazepine) |
| Flexibility | Moderate (7-membered ring) | Rigid | High (fused aromatic system) |
Research Implications
- Target Compound: The isoxazolo-oxazepinone scaffold represents an underexplored chemotype. Its structural hybridity could offer novel binding modes in kinase inhibition or CNS targeting, warranting further synthesis and profiling.
- Lessons from Analogs: Alkyl substituents (e.g., C4 in pyrimido-oxazinones) critically influence potency and selectivity. Similar structure-activity studies could optimize the target compound’s C3 methyl group .
Actividad Biológica
3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 149.19 g/mol. It is characterized by a unique isoxazole and oxazepine structure that contributes to its biological activity.
Pharmacological Properties
Research indicates that derivatives of this compound exhibit various pharmacological effects:
- ROCK Inhibition : A study highlighted that related compounds function as Rho-associated protein kinase (ROCK) inhibitors. These inhibitors are significant in treating conditions like glaucoma by lowering intraocular pressure (IOP). For instance, a derivative showed an IOP-lowering effect of 34.3% in ocular normotensive models, indicating its potential therapeutic application in ophthalmology .
- Antitumor Activity : Dihydroisoxazole derivatives have been reported to possess antitumor properties. They inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound has also shown promise as an anti-inflammatory agent. Studies suggest that it can reduce inflammatory markers and cytokine production in various models .
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Inhibition of Kinases : The inhibition of ROCKs leads to reduced contractility in vascular smooth muscle cells and decreased IOP, making it a target for glaucoma treatments .
- Cellular Pathways : The compound may modulate several signaling pathways associated with inflammation and tumorigenesis. This includes the NF-kB pathway, which plays a crucial role in inflammatory responses and cancer progression .
Case Studies
Several studies have explored the biological activity of this compound or its derivatives:
- Study on ROCK Inhibitors : A series of derivatives were synthesized and tested for their ROCK inhibitory activity. The most potent compound demonstrated IC50 values of 93 nM for ROCK I and 3 nM for ROCK II, showcasing its efficacy as a therapeutic agent against glaucoma .
- Antitumor Evaluation : In vitro studies assessed the cytotoxic effects of dihydroisoxazole derivatives on various cancer cell lines. Results indicated significant reductions in cell viability, suggesting potential applications in oncology .
Data Summary
Q & A
Q. What are the standard synthetic routes for 3-Methyl-7,8-dihydroisoxazolo[4,5-d][1,3]oxazepin-5(4H)-one?
The synthesis typically involves cyclization and functionalization of heterocyclic precursors. For example:
- Mannich base reactions can be employed to construct the isoxazole-oxazepine fused ring system. This involves condensation of a ketone with formaldehyde and an amine under acidic conditions, followed by cyclization .
- Multi-step alkylation/cyclization using intermediates like tetrahydro-4H-isoxazolo[4,5-d][1,3]diazepines, as described in recent studies .
- Key reagents include 1,1′-carbonyldiimidazole (CDI) for carbonyl activation and potassium carbonate as a base to facilitate cyclization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the fused-ring structure and substituent positions. For example, signals near δ 4.5–5.5 ppm indicate protons adjacent to oxygen/nitrogen in the oxazepine ring .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade compounds) and monitor reaction progress. Retention times and peak symmetry are critical for quality control .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize cyclization steps to mitigate low yields in the synthesis of fused oxazepine derivatives?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and reduce side-product formation .
- Temperature control : Slow heating (e.g., 60–80°C) during cyclization minimizes decomposition of sensitive intermediates .
- Catalytic additives : Titanium tetrachloride (TiCl4) or Lewis acids can enhance regioselectivity in ring-closing steps, as demonstrated in analogous dibenzodiazepine syntheses .
Q. How can structural modifications enhance biological activity while maintaining selectivity for target enzymes?
- Scaffold hopping : Replace the isoxazole ring with pyrimido[4,5-d][1,3]oxazin-2-one to improve binding to kinase active sites (e.g., EGFR mutants) while reducing off-target effects .
- Substituent engineering : Introducing alkyl groups at the C4 position can enhance hydrophobic interactions with enzyme pockets (e.g., Met790 in EGFR), as shown in pyrimido-oxazinone derivatives .
- Carboxylic acid moieties : Adding acidic groups to the N3 position improves inhibition of enzymes like AMP deaminase by mimicking transition-state intermediates .
Q. What methodologies resolve contradictions in reported biological activities of structurally related compounds?
- Structure-activity relationship (SAR) studies : Systematically vary substituents and correlate changes with enzymatic assays (e.g., IC50 values for kinase inhibition) .
- Crystallographic analysis : Resolve binding modes using X-ray structures of target proteins complexed with the compound .
- Computational docking : Compare binding energies of derivatives to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .
Q. How should researchers analyze and mitigate by-product formation during synthesis?
- LC-MS monitoring : Track reaction progress in real-time to identify early-stage by-products (e.g., dimerization or over-alkylation) .
- Silica gel chromatography : Use gradient elution to separate by-products with similar polarities .
- Mechanistic studies : Employ deuterated solvents or isotopic labeling to trace reaction pathways and identify bottlenecks .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent, catalyst loading) .
- Control experiments : Include replicates (n ≥ 3) for critical steps (e.g., cyclization) to assess standard deviation.
- Multivariate analysis : Principal Component Analysis (PCA) can correlate reaction conditions with yield/purity trends .
Q. How can researchers reconcile discrepancies in NMR data across different studies?
- Solvent referencing : Ensure chemical shifts are calibrated to the same solvent (e.g., CDCl3 vs. DMSO-d6).
- Dynamic effects : Account for conformational flexibility (e.g., ring puckering in oxazepine) that may cause signal splitting .
- Cross-validation : Compare with computed NMR spectra (DFT calculations) for ambiguous signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
